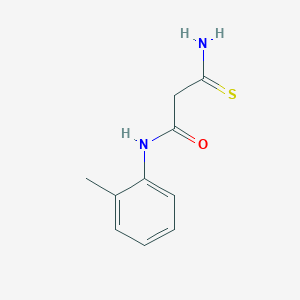

2-carbamothioyl-N-(2-methylphenyl)acetamide

描述

属性

IUPAC Name |

3-amino-N-(2-methylphenyl)-3-sulfanylidenepropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-7-4-2-3-5-8(7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQNSBBQRWSTPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid under controlled conditions . The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

化学反应分析

2-carbamothioyl-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Enzyme Inhibition

One of the prominent applications of 2-carbamothioyl-N-(2-methylphenyl)acetamide is its role as an enzyme inhibitor. Notably, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's.

- Inhibition Potency : Studies have shown that derivatives with similar structures exhibit IC50 values as low as 1.99 µM for AChE inhibition, indicating strong potency against this target .

Antimicrobial Properties

The compound has also demonstrated promising antimicrobial activity. Research indicates that various derivatives exhibit significant antibacterial effects against a range of pathogens, outperforming standard antibiotics in some cases.

- Case Study : A series of acetamide derivatives were tested against bacterial strains, with some compounds showing better biofilm inhibition than cefadroxil at a concentration of 100 µg/100 µL .

Applications in Medicinal Chemistry

The structural features of this compound make it a valuable scaffold for drug development. Its potential applications include:

- Anticancer Agents : Preliminary studies suggest that compounds based on this structure can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

- Tyrosinase Inhibitors : Compounds derived from this structure have been explored for their ability to inhibit tyrosinase, an enzyme involved in melanin production, making them candidates for skin whitening agents .

Summary Table of Biological Activities

作用机制

The mechanism of action of 2-carbamothioyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interfere with cellular processes such as protein synthesis and signal transduction .

相似化合物的比较

Structural Analogues and Their Key Features

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (e.g., Cl, Br) : Chlorine or bromine substituents (as in and ) increase molecular weight and lipophilicity, enhancing membrane permeability but reducing aqueous solubility. The trichlorophenyl derivative () has a logP ~3.5, compared to ~2.0 for the parent compound.

- Heterocyclic Moieties (e.g., benzothiazole, thiazole) : Benzothiazole-sulfanyl () and thiazolyl () groups introduce π-conjugation, improving UV absorption and fluorescence properties. These groups also facilitate intermolecular interactions, as seen in the crystal packing of .

- Polar Groups (e.g., formyl, methoxy) : The formyl and methoxy groups in increase polarity, making the compound more soluble in polar solvents like DMSO (solubility >50 mg/mL).

Computational Insights

Density Functional Theory (DFT) studies on carbamothioyl-acetamide analogs () reveal:

- Energy Gaps : The energy gap (HOMO-LUMO) for the 3-ethylphenyl derivative (Compound II) is 4.30 eV, lower than the trichlorophenyl analog (4.45 eV), indicating higher chemical reactivity .

- Hydrogen Bonding: Carbamothioyl groups exhibit strong hydrogen-bond donor/acceptor capacity, stabilizing interactions with biological targets like enzymes or DNA .

生物活性

Overview

2-Carbamothioyl-N-(2-methylphenyl)acetamide (CMA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C10H12N2OS and a molecular weight of 208.28 g/mol, this compound is synthesized through various chemical reactions involving amines and thiocarbonyl compounds.

The synthesis of CMA typically involves the reaction of 2-methylphenylamine with carbon disulfide and chloroacetic acid. This reaction can lead to various derivatives depending on the substituents used and the reaction conditions applied.

Chemical Reactions

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Can be reduced to form corresponding amines using lithium aluminum hydride.

- Substitution : Undergoes nucleophilic substitution, allowing for the formation of different derivatives.

Antimicrobial Activity

CMA has been studied for its antimicrobial properties , showing effectiveness against various bacterial strains. Research indicates that it exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values vary, indicating its potential as a therapeutic agent in treating infections .

Anticancer Activity

In addition to its antimicrobial properties, CMA has demonstrated anticancer activity in several studies. For instance, compounds similar to CMA have shown the ability to induce apoptosis in cancer cell lines, such as MDA-MB-231, which is a model for breast cancer. The mechanism involves interference with cellular processes like protein synthesis and signal transduction pathways .

The exact mechanism of action for CMA is still under investigation, but it is believed to involve:

- Binding to Enzymes/Receptors : CMA may interact with specific enzymes or receptors, modulating their activity.

- Inhibition of Cellular Processes : It potentially disrupts key cellular functions such as protein synthesis and cell signaling pathways, leading to apoptosis in cancer cells .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity |

|---|---|---|

| This compound | Significant against S. aureus | Induces apoptosis in MDA-MB-231 |

| 2-Carbamothioyl-N-phenylacetamide | Moderate | Moderate |

| 2-Carbamothioyl-N-(4-methylphenyl)acetamide | Low | Low |

Case Studies

- Antimicrobial Efficacy : A study evaluated CMA's effectiveness against various bacterial strains. Results showed that at a concentration of 50 µg/mL, CMA exhibited an inhibition rate of approximately 80% against S. aureus, comparable to standard antibiotics .

- Apoptosis Induction : Another study focused on CMA's effect on MDA-MB-231 cells, revealing that treatment led to a significant increase in annexin V-FITC positive apoptotic cells, indicating its potential as an anticancer agent .

Future Directions

Research into this compound continues to expand, with ongoing studies aimed at:

- Elucidating the detailed mechanisms underlying its biological activities.

- Exploring its potential as a lead compound in drug development for both antimicrobial and anticancer therapies.

- Investigating the pharmacokinetics and safety profile of CMA in preclinical models.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-carbamothioyl-N-(2-methylphenyl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the functionalization of the 2-methylphenyl group. For example, nucleophilic substitution or condensation reactions can introduce the carbamothioyl moiety. Reaction optimization may involve adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (room temperature to reflux), and catalysts (e.g., K₂CO₃ as a weak base). Monitoring via TLC or HPLC ensures reaction completion . For analogous acetamides, continuous flow reactors have improved yield and purity in industrial settings .

Q. How should researchers characterize the crystal structure of this compound, and what software tools are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve structural parameters like bond lengths and angles . ORTEP-3 can generate thermal ellipsoid plots for visualizing molecular geometry . For purity validation, pair XRD with NMR (¹H/¹³C) and mass spectrometry .

Q. What safety protocols are critical given the limited toxicological data for this compound?

- Methodological Answer : Assume potential toxicity due to structural similarities to N-(2-methylphenyl)acetamide derivatives. Use fume hoods, PPE (gloves, lab coats), and avoid inhalation/ingestion. Emergency measures should include decontamination with water and medical consultation. Safety data sheets (SDS) for related compounds recommend hazard classification WGK 3 (Germany) for water pollution risk .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO-LUMO energies) to predict reactivity. Molecular docking (e.g., AutoDock Vina) simulates interactions with biological targets like sodium channels or enzymes. For example, acetamide derivatives have shown analgesic effects by modulating ion channels . Validate predictions with in vitro assays (e.g., enzyme inhibition studies) .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acetamides?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or impurities. Replicate studies using standardized protocols (e.g., ISO guidelines). Meta-analyses of SAR (structure-activity relationship) data can identify critical functional groups. For instance, the 2-methylphenyl group enhances binding affinity in some analogs . Cross-validate findings with orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays) .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

- Methodological Answer : Optimize crystallization via solvent screening (e.g., ethanol/water mixtures) and temperature gradients. If twinning occurs, use SHELXL’s TWIN commands for refinement . For amorphous solids, consider alternative characterization (e.g., PXRD paired with solid-state NMR) .

Q. What regulatory considerations apply to this compound given its structural similarity to controlled substances?

- Methodological Answer : Derivatives like N-(2-methylphenyl)-N-(1-phenethylpiperidin-4-yl)acetamide are classified as Schedule I opiates in the U.S. . Researchers must verify compliance with DEA regulations, including licensing for synthesis/storage. Document all synthetic steps and analytical data to demonstrate non-intent for illicit use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。